Davelizomib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Davelizomib is a small molecule drug that functions as a proteasome inhibitor. It was initially developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and is currently in Phase 1 of clinical trials. The compound has shown potential in treating advanced cancers and has been studied for its effects on multiple myeloma .

Preparation Methods

The synthesis of Davelizomib involves the preparation and medicinal application of borates of azetidine derivatives. The synthetic route includes the use of specific reagents and conditions to achieve the desired molecular structure. Detailed information on the exact synthetic routes and industrial production methods is proprietary and not fully disclosed in public sources .

Chemical Reactions Analysis

Davelizomib undergoes various chemical reactions, primarily involving its role as a proteasome inhibitor. The compound is known to interact with proteasomes, leading to the inhibition of protein degradation. Common reagents and conditions used in these reactions include borates and azetidine derivatives. The major products formed from these reactions are typically related to the inhibition of proteasome activity, which is crucial for its antineoplastic effects .

Scientific Research Applications

Davelizomib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying proteasome inhibition. In biology, it is utilized to understand the mechanisms of protein degradation and its impact on cellular functions. In medicine, this compound is being investigated for its potential to treat advanced cancers and multiple myeloma. Its industrial applications include the development of new therapeutic agents and the study of proteasome inhibitors .

Mechanism of Action

Davelizomib exerts its effects by inhibiting the activity of proteasomes, which are responsible for degrading unneeded or damaged proteins within the cell. By blocking proteasome activity, this compound disrupts the protein degradation process, leading to the accumulation of proteins and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely on proteasomes for rapid protein turnover. The molecular targets of this compound include the proteasome subunits, and the pathways involved are related to protein degradation and apoptosis .

Comparison with Similar Compounds

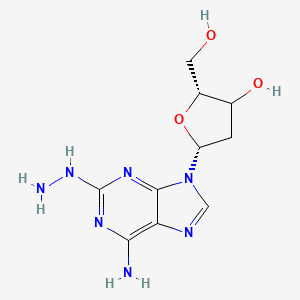

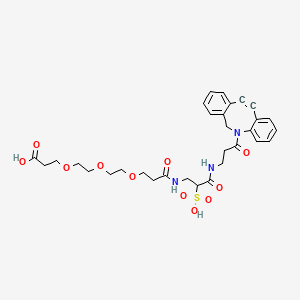

Davelizomib is unique among proteasome inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include Bortezomib, Carfilzomib, and Ixazomib, which also function as proteasome inhibitors but differ in their chemical structures and clinical applications. This compound’s uniqueness lies in its potential for treating advanced cancers and its ongoing clinical trials for multiple myeloma .

Properties

CAS No. |

2409841-51-4 |

|---|---|

Molecular Formula |

C21H26BF2N3O7 |

Molecular Weight |

481.3 g/mol |

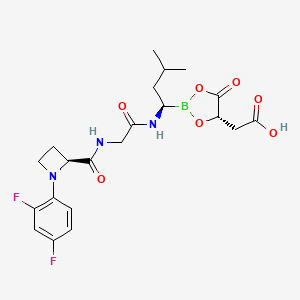

IUPAC Name |

2-[(4S)-2-[(1R)-1-[[2-[[(2S)-1-(2,4-difluorophenyl)azetidine-2-carbonyl]amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |

InChI |

InChI=1S/C21H26BF2N3O7/c1-11(2)7-17(22-33-16(9-19(29)30)21(32)34-22)26-18(28)10-25-20(31)15-5-6-27(15)14-4-3-12(23)8-13(14)24/h3-4,8,11,15-17H,5-7,9-10H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t15-,16-,17-/m0/s1 |

InChI Key |

BMSAGHWUHGTMIV-ULQDDVLXSA-N |

Isomeric SMILES |

B1(O[C@H](C(=O)O1)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCN2C3=C(C=C(C=C3)F)F |

Canonical SMILES |

B1(OC(C(=O)O1)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2CCN2C3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)

![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)